Chlorosyl

Vue d'ensemble

Description

L’acide hypochloreux est un composé inorganique de formule chimique HOCl. Il s’agit d’un acide faible qui se forme lorsque le chlore gazeux se dissout dans l’eau. L’acide hypochloreux est connu pour ses puissantes propriétés désinfectantes et est largement utilisé dans diverses applications, notamment le traitement de l’eau, les soins des plaies et l’assainissement. Il existe sous forme de liquide incolore avec une odeur distincte de chlore et est très efficace contre les bactéries, les virus et les champignons .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide hypochloreux peut être synthétisé par plusieurs méthodes :

- Le chlore gazeux réagit avec l’eau pour former de l’acide hypochloreux et de l’acide chlorhydrique :

Hydrolyse du chlore gazeux : Cl2+H2O→HOCl+HCl

L’électrolyse d’une solution de chlorure de sodium produit du chlore gazeux, qui réagit ensuite avec l’eau pour former de l’acide hypochloreux :Électrolyse de la solution saline : 2Cl−+2H2O→Cl2+2OH−+H2

Cl2+H2O→HOCl+HCl

Les ions hypochlorite réagissent avec les ions hydrogène pour former de l’acide hypochloreux :Acidification de l’hypochlorite : OCl−+H+→HOCl

Méthodes de production industrielle : La production industrielle d’acide hypochloreux implique généralement l’électrolyse de la saumure (solution de chlorure de sodium). Cette méthode est préférée en raison de son efficacité et de sa capacité de mise à l’échelle. Le procédé consiste à faire passer un courant électrique à travers la solution de saumure, ce qui entraîne la formation de chlore gazeux, qui se dissout ensuite dans l’eau pour produire de l’acide hypochloreux {_svg_3}.

Analyse Des Réactions Chimiques

L’acide hypochloreux subit diverses réactions chimiques, notamment :

Oxydation : L’acide hypochloreux est un oxydant puissant et peut oxyder un large éventail de composés organiques et inorganiques. Par exemple, il peut oxyder les groupes sulfhydryle des protéines, ce qui conduit à la formation de liaisons disulfures.

Réduction : En présence d’agents réducteurs, l’acide hypochloreux peut être réduit en ions chlorure.

Substitution : L’acide hypochloreux peut réagir avec l’ammoniac pour former des chloramines, qui sont également utilisées comme désinfectants.

Réactifs et conditions courants :

Réactions d’oxydation : L’acide hypochloreux réagit avec les acides aminés, en particulier ceux qui contiennent des groupes sulfhydryle, dans des conditions douces.

Réactions de réduction : Des agents réducteurs tels que le thiosulfate de sodium peuvent réduire l’acide hypochloreux en ions chlorure.

Réactions de substitution : L’acide hypochloreux réagit avec l’ammoniac en solution aqueuse pour former des chloramines.

Principaux produits formés :

Oxydation : Liaisons disulfures dans les protéines.

Réduction : Ions chlorure.

Substitution : Chloramines

Applications De Recherche Scientifique

L’acide hypochloreux a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme oxydant dans diverses réactions chimiques et comme désinfectant en laboratoire.

Biologie : Joue un rôle crucial dans la réponse immunitaire, où il est produit par les globules blancs pour tuer les agents pathogènes.

Médecine : Utilisé dans les produits de soins des plaies pour ses propriétés antimicrobiennes et en dermatologie pour traiter des affections cutanées telles que la dermatite atopique et le psoriasis.

Industrie : Employé dans les installations de traitement des eaux pour la désinfection et dans l’industrie alimentaire pour l’assainissement des surfaces et des équipements

Mécanisme D'action

L’acide hypochloreux exerce ses effets principalement par ses fortes propriétés oxydantes. Il peut pénétrer les parois cellulaires microbiennes et réagir avec divers composants cellulaires, notamment les protéines, les lipides et les acides nucléiques, ce qui conduit à la mort cellulaire. Dans le système immunitaire, l’acide hypochloreux est produit par l’enzyme myeloperoxydase dans les neutrophiles et les macrophages, qui catalyse la réaction entre le peroxyde d’hydrogène et les ions chlorure pour générer de l’acide hypochloreux. Ce processus est essentiel à la destruction des agents pathogènes lors de la réponse immunitaire .

Comparaison Avec Des Composés Similaires

L’acide hypochloreux est souvent comparé à d’autres désinfectants à base de chlore, tels que :

Hypochlorite de sodium (NaOCl) :

Hypochlorite de calcium (Ca(OCl)2) : Utilisé dans le traitement des eaux et comme agent de blanchiment, l’hypochlorite de calcium est plus stable que l’acide hypochloreux, mais moins efficace à des concentrations plus faibles.

Dioxyde de chlore (ClO_2) : Un désinfectant puissant utilisé dans le traitement des eaux, le dioxyde de chlore est plus efficace contre une plus large gamme de micro-organismes, mais il est plus coûteux et plus difficile à manipuler.

Unicité de l’acide hypochloreux : L’acide hypochloreux est unique en raison de son équilibre entre des propriétés antimicrobiennes fortes et une faible toxicité, ce qui le rend approprié pour une large gamme d’applications, notamment les utilisations médicales et industrielles {_svg_8} .

Composés similaires :

- Hypochlorite de sodium

- Hypochlorite de calcium

- Dioxyde de chlore

- Chloramines .

Activité Biologique

Chlorosyl, a compound primarily known for its active ingredient chlorhexidine gluconate, is widely utilized in oral care products, particularly mouthwashes. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, effects on oral health, and implications based on diverse research findings.

Overview of this compound

This compound is recognized for its potent antibacterial activity, primarily against a range of gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell walls, leading to cell lysis and death. This property makes it effective in treating gingivitis and other periodontal diseases.

Antimicrobial Activity

This compound's effectiveness as an antimicrobial agent has been extensively documented. Various studies have assessed its impact on different bacterial strains and oral health metrics.

Inhibition Zones

A study comparing the antimicrobial effects of this compound with other mouth rinses demonstrated significant inhibition zones against Streptococcus mutans, a key contributor to dental caries. The results indicated that this compound produced comparable inhibition zones to other formulations containing chlorhexidine at similar concentrations (Table 1) .

| Mouthwash | Inhibition Zone Diameter (mm) |

|---|---|

| This compound (0.2% CHX) | 20.5 |

| Curasept (0.12% CHX) | 18.0 |

| GUM Paroex (0.12% CHX) | 17.5 |

Clinical Efficacy in Gingivitis

This compound has been shown to significantly reduce gingivitis symptoms when used as an adjunctive treatment. A systematic review encompassing 51 studies with over 5,000 participants found that chlorhexidine mouthrinse reduced the Gingival Index (GI) by an average of 0.21 points after 4 to 6 weeks of use compared to placebo .

Case Study: Long-Term Effects on Gingivitis

In a longitudinal study, patients using chlorhexidine mouthwash experienced sustained improvements in gingival health over six months. The study reported a consistent reduction in plaque accumulation and gingival inflammation, reinforcing the compound's role in periodontal therapy .

Side Effects and Considerations

Despite its benefits, the use of this compound is not without drawbacks. Common side effects include:

- Extrinsic Tooth Staining : Users frequently report increased staining of teeth due to prolonged use .

- Altered Taste Sensation : Some individuals experience changes in taste perception when using chlorhexidine-based products .

- Calculus Formation : There is evidence suggesting that chlorhexidine may contribute to increased calculus deposits over time .

This compound's antibacterial action can be attributed to its cationic bisbiguanide structure, which allows it to bind effectively to negatively charged bacterial cell walls. This binding disrupts membrane integrity and leads to cytoplasmic leakage, ultimately resulting in cell death .

Research Findings on Gut Microbiome Impact

Recent studies have also explored the broader implications of chlorhexidine use beyond oral health. For instance, research indicated that chlorhexidine could alter gut microbiome composition, potentially affecting nutrient absorption and metabolic processes . This finding underscores the importance of considering both local and systemic effects when utilizing antimicrobial agents like this compound.

Propriétés

IUPAC Name |

hypochlorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO/c1-2/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPPOHNGKGFGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

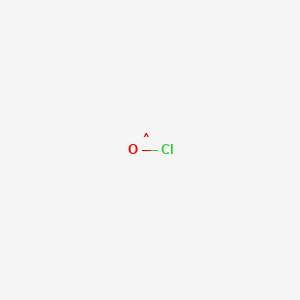

Canonical SMILES |

OCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HClO, ClHO | |

| Record name | hypochlorous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hypochlorous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036737 | |

| Record name | Hypochlorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Found only in aqueous solution; Greenish-yellow liquid; [Merck Index] Very unstable; [Hawley] Decomposes exothermically to HCl and O2; [Ullmann], Solid | |

| Record name | Hypochlorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypochlorous acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hypochlorite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7790-92-3, 14380-61-1 | |

| Record name | Hypochlorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypochlorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypochlorous acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hypochlorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hypochlorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hypochlorous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPOCHLOROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712K4CDC10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hypochlorite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001050 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.